Carboetomidate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Anesthesiology

Application Summary: Carboetomidate is a pyrrole analog of etomidate, a sedative hypnotic often used in critically ill patients due to its superior hemodynamic stability . Etomidate suppresses the synthesis of steroids by the adrenal gland, which are necessary for survival .

Methods of Application: The hypnotic potency of carboetomidate was defined in tadpoles and rats using loss of righting reflex assays . Its ability to enhance wild-type alpha1beta2gamma2l and etomidate-insensitive mutant alpha1beta2M286Wgamma2l human gamma-aminobutyric acid type A receptor activities was assessed using electrophysiologic techniques . Its potency for inhibiting in vitro cortisol synthesis was defined using a human adrenocortical cell assay . Its effects on in vivo hemodynamic and adrenocortical function were defined in rats .

Results or Outcomes: Carboetomidate was found to be a potent hypnotic in tadpoles and rats . Carboetomidate was three orders of magnitude less potent inhibitor of in vitro cortisol synthesis by adrenocortical cells than was etomidate . Therefore, Carboetomidate is a promising new sedative hypnotic for potential use in critically ill patients in whom adrenocortical suppression is undesirable .

Carboetomidate is a synthetic compound designed as a pyrrole analogue of etomidate, a widely used intravenous anesthetic. This modification aims to reduce the undesirable side effects associated with etomidate, particularly its potent inhibition of adrenal steroid synthesis. Carboetomidate has been shown to maintain hypnotic properties while minimizing hemodynamic instability and adrenocortical suppression, making it a promising candidate for use in critically ill patients .

In preclinical studies, carboetomidate demonstrated potent hypnotic effects in both tadpoles and rats. It effectively increased currents mediated by wild-type gamma-aminobutyric acid type A receptors but did not activate etomidate-insensitive mutant receptors. Importantly, at hypnotic doses, carboetomidate caused minimal cardiovascular changes and did not suppress adrenal function, indicating a favorable safety profile compared to etomidate .

Carboetomidate is primarily explored as an anesthetic agent due to its favorable pharmacological properties. Its ability to induce hypnosis without significant adverse effects makes it suitable for use in settings where hemodynamic stability is crucial. Additionally, ongoing research is investigating its potential applications in various medical fields, including emergency medicine and critical care .

Interaction studies have shown that carboetomidate selectively enhances gamma-aminobutyric acid type A receptor activity without binding to 11β-hydroxylase. This selectivity is critical for minimizing the risk of adrenal suppression seen with etomidate. Electrophysiological techniques have been employed to assess these interactions, confirming that carboetomidate does not significantly alter receptor function in mutant forms resistant to etomidate .

Carboetomidate shares structural similarities with several other compounds used in anesthesia and sedation. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Potency (Cortisol Inhibition) | Anesthetic Properties | Unique Features |

|---|---|---|---|---|

| Etomidate | Imidazole derivative | High | Potent | Strong adrenal suppression |

| Carboetomidate | Pyrrole analogue | Very Low | Moderate | Minimal adrenal suppression; better hemodynamic stability |

| Methoxycarbonyl Etomidate | Ester derivative | Moderate | Potent | Designed to reduce side effects but still suppresses adrenal function |

| Azi-etomidate | Azole derivative | High | Potent | Similar suppression profile as etomidate |

Carboetomidate's unique structural modifications allow it to provide effective sedation while avoiding significant adrenal suppression, distinguishing it from its analogues .

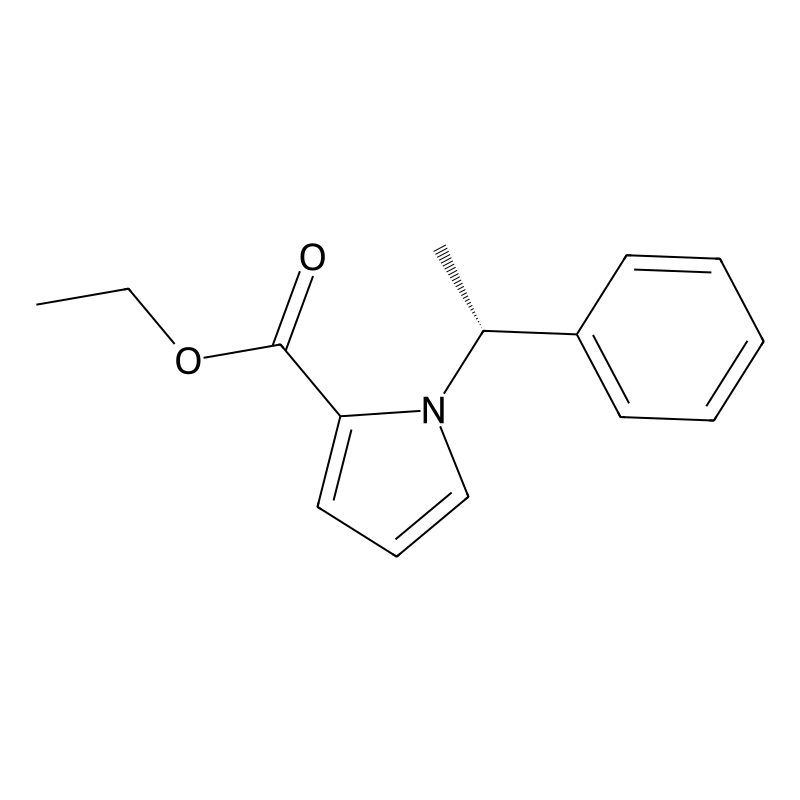

Carboetomidate, chemically designated as (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, represents a significant pyrrole-based etomidate analog developed through sophisticated multi-step organic synthesis protocols [2]. The compound was synthesized as previously described through a carefully orchestrated sequence of reactions designed to replace the imidazole ring of etomidate with a pyrrole moiety while maintaining the essential structural features required for pharmacological activity [2].

The fundamental synthetic approach to carboetomidate involves the construction of the pyrrole ring system followed by subsequent functionalization and stereoselective introduction of the phenylethyl substituent [2]. The synthesis begins with the formation of the pyrrole-2-carboxylate core structure, which serves as the foundational scaffold for further elaboration [30]. Modern synthetic strategies for pyrrole-2-carboxylate formation typically employ electrocyclic ring closure as the key step, providing an efficient one-pot method for synthesis from readily available starting materials [30].

The multi-step protocol incorporates classical pyrrole synthesis methodologies, including adaptations of the Knorr pyrrole synthesis, which involves the reaction of α-amino-ketones with compounds containing electron-withdrawing groups [28]. The mechanism requires zinc and acetic acid as catalysts and proceeds efficiently at room temperature [28]. The versatility of this approach allows for the systematic introduction of substituents at specific positions on the pyrrole ring, enabling the precise construction of the carboetomidate framework [28].

Critical to the success of the multi-step synthesis is the careful selection of protecting groups and reaction sequences that preserve the integrity of sensitive functional groups throughout the synthetic pathway [1]. The synthesis involves the preparation of key intermediates through controlled reactions that maintain the desired stereochemistry and prevent unwanted side reactions [1]. The ethyl ester functionality is typically introduced through standard esterification procedures, while the phenylethyl substituent requires specialized alkylation strategies [1].

Stereoselective Synthesis and Enantiomeric Purity Control

The stereoselective synthesis of carboetomidate represents a critical aspect of its production, as the compound exhibits significant stereochemical requirements for optimal pharmacological activity [2] [8]. The synthesis was designed to produce the (R)-enantiomer specifically, which demonstrates superior binding characteristics compared to its (S)-counterpart [2]. The final product was determined to be essentially enantiomerically pure with greater than 99% enantiomeric excess by chiral high-pressure liquid chromatography analysis utilizing an AD-H column with isocratic eluent of hexane and isopropanol (97:3) [2].

The stereoselective synthesis relies on the use of chiral auxiliaries and stereocontrolled reaction conditions to ensure high enantiomeric purity [2]. The synthesis utilized (S)-1-phenylethanol as the chiral starting material, which was subsequently converted through a series of transformations while maintaining the stereochemical integrity [2]. This approach demonstrates the importance of selecting appropriate chiral precursors that can direct the stereochemical outcome of subsequent synthetic steps [2].

Enantiomeric purity control throughout the synthesis involves rigorous analytical monitoring using chiral chromatographic methods [2]. The analytical validation includes comparison with racemic standards prepared using racemic 1-phenylethanol to confirm the stereochemical purity of the final product [2]. The high enantiomeric excess achieved in the synthesis (>99% ee) demonstrates the effectiveness of the stereoselective synthetic methodology employed [2].

The maintenance of stereochemical integrity during synthesis requires careful attention to reaction conditions that could potentially lead to racemization [10]. Temperature control, pH optimization, and solvent selection all play crucial roles in preserving the desired stereochemistry throughout the multi-step synthesis [10]. The use of mild reaction conditions and stereospecific reagents helps ensure that the final product maintains its high enantiomeric purity [10].

| Parameter | Value | Analysis Method |

|---|---|---|

| Enantiomeric Excess | >99% ee | Chiral High-Performance Liquid Chromatography |

| Column Type | AD-H | Chiral Separation |

| Mobile Phase | Hexane:Isopropanol (97:3) | Isocratic Elution |

| Flow Rate | 1 mL/min | Standard Analytical Conditions |

| Detection Wavelength | 220 nm | Ultraviolet Detection |

Critical Reaction Intermediates and Yield Optimization

The synthesis of carboetomidate involves several critical reaction intermediates that require careful optimization to achieve acceptable yields and product purity [1] [26]. Key intermediates include the pyrrole carboxaldehyde precursor and various alkylated pyrrole derivatives that serve as building blocks for the final product [26]. The optimization of reaction conditions for each intermediate step is essential for maximizing overall synthetic efficiency [43].

Yield optimization strategies focus on controlling reaction parameters such as temperature, reaction time, catalyst loading, and solvent selection [43] [46]. The synthesis benefits from the development of optimized reaction conditions that minimize side product formation while maximizing conversion of starting materials [43]. For pyrrole synthesis reactions, the use of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid at optimized loadings (typically 10 mol%) provides excellent yields of 87-95% under controlled temperature conditions [43].

Critical reaction intermediates in the carboetomidate synthesis pathway include various pyrrole-2-carboxylate derivatives that undergo subsequent alkylation reactions [1]. The formation of these intermediates requires precise control of reaction stoichiometry and the use of appropriate base systems to facilitate the desired transformations [1]. The optimization of these steps involves systematic variation of reaction parameters to identify conditions that provide the highest yields with minimal byproduct formation [1].

The synthetic pathway incorporates advanced yield optimization techniques including the use of continuous flow chemistry methods for specific transformations [43]. Flow chemistry approaches enable precise control of reaction parameters and can significantly improve yields compared to traditional batch processes [43]. The implementation of optimized heating protocols, including microwave-assisted synthesis where appropriate, further enhances the efficiency of key synthetic steps [43].

| Synthetic Step | Yield Range | Optimized Conditions | Critical Parameters |

|---|---|---|---|

| Pyrrole Formation | 87-95% | 160-180°C, 10 mol% acid | Temperature, catalyst loading |

| Esterification | 75-85% | Room temperature, 24h | Stoichiometry, reaction time |

| Alkylation | 80-90% | Controlled temperature | Base selection, solvent choice |

| Final Purification | 65-75% | Recrystallization | Solvent system, temperature |

Analytical Validation Through Nuclear Magnetic Resonance and Mass Spectrometry

The analytical validation of carboetomidate employs comprehensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques to confirm structural identity and assess purity [1] [18]. Proton NMR analysis provides detailed structural information with characteristic chemical shifts at δ 7.23–7.34 (m, 3H), 7.15–7.18 (m, 3H), 7.05 (t, 1H, J = 2 Hz), 6.61 (q, 1H, J = 7.2Hz), 6.24 (dd, 1H, J = 4 Hz, J = 2.6Hz), and 1.84 (d, 3H, J = 7.2 Hz) recorded in deuterated chloroform [1].

Mass spectrometry validation confirms the molecular ion peak with an observed mass-to-charge ratio of 244.10, which corresponds precisely to the calculated value of 244.10 for the molecular formula C₁₅H₁₈NO₂ (M + H) [2]. The mass spectral fragmentation pattern provides additional structural confirmation through the identification of characteristic fragment ions that correspond to specific structural elements within the molecule [2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enable highly sensitive and selective detection of carboetomidate with optimized multiple reaction monitoring transitions [18].

Advanced NMR techniques, including two-dimensional correlation spectroscopy, provide comprehensive structural elucidation capabilities for carboetomidate [17]. The use of INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) techniques enables direct determination of carbon-carbon connectivities through double quantum transitions, which is particularly valuable for confirming the pyrrole ring structure [17]. These advanced NMR methods offer unambiguous determination of ¹³C-¹³C spin-spin connectivities that are essential for complete structural characterization [17].

The analytical validation protocol incorporates high-resolution mass spectrometry to determine the exact molecular mass and elemental composition [21]. The analytical results demonstrate an exact mass of 243.126 for the molecular ion, confirming the proposed molecular formula [39]. The comprehensive analytical characterization ensures that the synthesized carboetomidate meets stringent purity and identity requirements for research applications [22].

| Analytical Technique | Key Results | Validation Parameters |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.84 (d, 3H), 6.24 (dd, 1H), 6.61 (q, 1H), 7.05-7.34 (m, 6H) | Chemical shifts, multiplicities, coupling constants |

| ¹³C NMR | Complete carbon framework confirmation | Chemical shifts, carbon connectivity |

| LC-MS | [M+H]⁺ = 244.10 | Molecular ion confirmation |

| High-Resolution MS | Exact mass = 243.126 | Elemental composition |

| Purity Analysis | >99% by HPLC | Chromatographic purity |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Pejo E, Zhou X, Husain SS, Raines DE. Sedative-hypnotic Binding to 11β-hydroxylase. Anesthesiology. 2016 Nov;125(5):943-951. PubMed PMID: 27541316; PubMed Central PMCID: PMC5069162.

3: Shanmugasundararaj S, Zhou X, Neunzig J, Bernhardt R, Cotten JF, Ge R, Miller KW, Raines DE. Carboetomidate: an analog of etomidate that interacts weakly with 11β-hydroxylase. Anesth Analg. 2013 Jun;116(6):1249-56. doi: 10.1213/ANE.0b013e31828b3637. Epub 2013 Mar 14. PubMed PMID: 23492967; PubMed Central PMCID: PMC3836822.

4: Desai R, Miller KW, Raines DE. The pyrrole etomidate analog carboetomidate potently inhibits human 5-HT3A receptor function: comparisons with etomidate and potential implications for emetogenesis. Anesth Analg. 2013 Mar;116(3):573-9. doi: 10.1213/ANE.0b013e31827d204d. Epub 2013 Feb 11. PubMed PMID: 23400978; PubMed Central PMCID: PMC3582768.

5: Sneyd JR. Novel etomidate derivatives. Curr Pharm Des. 2012;18(38):6253-6. Review. PubMed PMID: 22762475.

6: Pierce DW, Pejo E, Raines DE, Forman SA. Carboetomidate inhibits alpha4/beta2 neuronal nicotinic acetylcholine receptors at concentrations affecting animals. Anesth Analg. 2012 Jul;115(1):70-2. doi: 10.1213/ANE.0b013e318254273e. Epub 2012 Apr 27. PubMed PMID: 22543065; PubMed Central PMCID: PMC3381859.

7: Jackson WL Jr. Carboetomidate: will it eliminate the etomidate debate? Crit Care Med. 2012 Jan;40(1):333-4. doi: 10.1097/CCM.0b013e31823294c7. PubMed PMID: 22179369.

8: Pejo E, Cotten JF, Kelly EW, Le Ge R, Cuny GD, Laha JK, Liu J, Lin XJ, Raines DE. In vivo and in vitro pharmacological studies of methoxycarbonyl-carboetomidate. Anesth Analg. 2012 Aug;115(2):297-304. doi: 10.1213/ANE.0b013e3182320559. Epub 2011 Sep 29. PubMed PMID: 21965364; PubMed Central PMCID: PMC3252484.

9: Pejo E, Feng Y, Chao W, Cotten JF, Le Ge R, Raines DE. Differential effects of etomidate and its pyrrole analogue carboetomidate on the adrenocortical and cytokine responses to endotoxemia. Crit Care Med. 2012 Jan;40(1):187-92. doi: 10.1097/CCM.0b013e31822d7924. PubMed PMID: 21926608; PubMed Central PMCID: PMC3242859.

10: Cotten JF, Le Ge R, Banacos N, Pejo E, Husain SS, Williams JH, Raines DE. Closed-loop continuous infusions of etomidate and etomidate analogs in rats: a comparative study of dosing and the impact on adrenocortical function. Anesthesiology. 2011 Oct;115(4):764-73. doi: 10.1097/ALN.0b013e31821950de. PubMed PMID: 21572317; PubMed Central PMCID: PMC3534755.

11: Sneyd JR, Rigby-Jones AE. New drugs and technologies, intravenous anaesthesia is on the move (again). Br J Anaesth. 2010 Sep;105(3):246-54. doi: 10.1093/bja/aeq190. Epub 2010 Jul 21. Review. PubMed PMID: 20650920.

12: Cotten JF, Forman SA, Laha JK, Cuny GD, Husain SS, Miller KW, Nguyen HH, Kelly EW, Stewart D, Liu A, Raines DE. Carboetomidate: a pyrrole analog of etomidate designed not to suppress adrenocortical function. Anesthesiology. 2010 Mar;112(3):637-44. doi: 10.1097/ALN.0b013e3181cf40ed. PubMed PMID: 20179500; PubMed Central PMCID: PMC2830733.